Nonaethylene Glycol Monododecyl Ether

Description

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Laureth-9...

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins (varicose veins ≤1 mm in diameter) and uncomplicated reticular veins (varicose veins 1 to 3 mm in diameter) in the lower extremity. It is marketed under the brand names Asclera and Varithena. The formula for Polidocanol has the structural formula C12H25(OCH2CH2)nOH, a mean extent of polymerization (n) of approximately 9 and a mean molecular weight of approximately 600.

Polidocanol is a Sclerosing Agent. The mechanism of action of polidocanol is as a Sclerosing Activity. The physiologic effect of polidocanol is by means of Vascular Sclerosing Activity.

Polidocanol is an alkyl polyglycol ether of lauryl alcohol with sclerosing and potential antineoplastic activities. Upon intralesional administration, polidocanol induces endothelial cell injury by disrupting calcium signaling and nitric oxide pathways. Following endothelial damage, platelets aggregate at the site of injury and attach to the venous wall, resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Inducing endothelial cell damage within melanoma metastases may incite an antitumor response in untreated bystander lesions and inhibit the growth of in transit metastases and other cutaneous lesions.

POLIDOCANOL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for telangiectasis and varicose veins and has 4 investigational indications.

An alkyl polyglycol ether of LAURYL ALCOHOL, chemically defined as an alcohol ethoxylate having an average alkyl chain of 12–14 carbon atoms, and an ethylene oxide chain of 9 ethylene oxide units. It is used as a detergent, and medically as a local anesthetic, and as a sclerosing agent for the treatment of ESOPHAGEAL AND GASTRIC VARICES and VARICOSE VEINS.

affects myosin function & structure in solution

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJQDTZCDSESIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5039721 | |

| Record name | Polyoxyethylene (9) lauryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

miscible | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3055-99-0, 9002-92-0 | |

| Record name | Nonaethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polidocanol [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyoxyethylene (9) lauryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

33-36 °C | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Nonaethylene Glycol Monododecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, a non-ionic surfactant, is a polyoxyethylene ether of lauryl alcohol. Its amphipathic nature, with a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, makes it a versatile tool in various scientific and pharmaceutical applications. It is widely recognized for its use as a solubilizing agent for lipids and membrane proteins, as well as a sclerosing agent in the treatment of varicose veins under the non-proprietary name Polidocanol (B41958).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for their determination, and insights into its mechanisms of action.

Chemical and Physical Properties

This compound is a viscous, colorless to pale yellow liquid.[5] Its properties are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₀H₆₂O₁₀ | |

| Molecular Weight | 582.81 g/mol | [2] |

| Synonyms | Polidocanol, Laureth-9, C12E9, Dodecyl nonaethylene glycol ether | [2] |

| CAS Number | 3055-99-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Density | 0.97 g/cm³ at room temperature | [5] |

| Melting Point | 15–21 °C | [5][6] |

| Solubility | Miscible in water | [5] |

| pH (1% in water) | 6.0–8.0 | [5] |

| Critical Micelle Concentration (CMC) | Approximately 0.06-0.08 mM | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Critical Micelle Concentration (CMC) using the Du Noüy Ring Method

The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins. The Du Noüy ring method is a classical technique for measuring surface tension to determine the CMC.[7][8]

Materials:

-

Du Noüy Ring Tensiometer

-

Platinum-iridium ring

-

Glass vessel

-

This compound

-

Deionized water

-

Magnetic stirrer and stir bar

Procedure:

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Ring Cleaning: Thoroughly clean the platinum-iridium ring with a solvent (e.g., acetone (B3395972) or ethanol) and then flame it to red heat to remove any organic contaminants.

-

Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 10 mM). Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.001 mM to 1 mM).

-

Measurement:

-

Pour the lowest concentration solution into the clean glass vessel.

-

Immerse the platinum-iridium ring into the solution.

-

Slowly raise the ring through the liquid-air interface.

-

The force required to pull the ring from the surface is measured by the tensiometer. This force is proportional to the surface tension.[2]

-

Record the surface tension value.

-

Repeat the measurement for each concentration, starting from the lowest to the highest to minimize contamination.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[9]

-

Membrane Protein Solubilization

This compound is an effective non-ionic detergent for solubilizing membrane proteins while preserving their native structure and function.

Materials:

-

Cell paste or membrane fraction containing the target protein

-

Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

-

This compound (C12E9) stock solution (e.g., 10% w/v)

-

Ultracentrifuge

-

Homogenizer (e.g., Dounce or sonicator)

Procedure:

-

Membrane Preparation: Resuspend the cell paste in lysis buffer and disrupt the cells using a homogenizer. Centrifuge the lysate at a low speed to remove cell debris. Collect the supernatant and perform ultracentrifugation to pellet the membrane fraction.

-

Detergent Screening (Optional but Recommended): To determine the optimal detergent concentration, perform small-scale solubilization trials with varying concentrations of C12E9 (e.g., 0.1% to 2% w/v).

-

Solubilization:

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 45-60 minutes to pellet the unsolubilized material.[4]

-

Collection and Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.[10]

Assessment of Endothelial Cell Lysis (Cytotoxicity Assay)

As Polidocanol, this compound is used as a sclerosing agent that damages the endothelium of blood vessels.[1] The cytotoxic effect on endothelial cells can be quantified using an MTT assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

96-well plates

-

Polidocanol (this compound) solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[11]

-

Solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 4 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Treatment: Remove the culture medium and replace it with fresh medium containing different concentrations of Polidocanol. Include a vehicle control (medium without Polidocanol) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

-

Incubation: Incubate the cells with the Polidocanol solutions for a defined period (e.g., 24-48 hours).[12]

-

MTT Addition: After incubation, add MTT reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours.[11] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[11]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. This will allow for the determination of the concentration-dependent cytotoxic effect of Polidocanol.

Micelle Size Characterization using Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution of particles in a solution, making it suitable for characterizing the micelles formed by this compound.

Materials:

-

Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano S)

-

Low-volume quartz cuvettes

-

This compound solutions at concentrations above the CMC

-

Deionized water (filtered)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in filtered deionized water at concentrations above the CMC (e.g., twice the CMC).[13] Ensure the solutions are free of dust and other particulates by filtering them through a fine-pore filter (e.g., 0.22 µm).

-

Instrument Setup: Set the DLS instrument to the appropriate temperature (e.g., 25°C) and allow it to equilibrate.[13]

-

Measurement:

-

Pipette the sample into a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument.

-

Perform the measurement according to the instrument's software instructions. Typically, multiple short scans are accumulated for each sample.[14]

-

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the diffusion coefficients of the micelles. Using the Stokes-Einstein equation, the software then determines the hydrodynamic diameter (size) of the micelles and provides a size distribution profile.[13]

Preparation of Polidocanol Foam

For sclerotherapy applications, Polidocanol is often used as a foam to increase its efficacy. The Tessari method is a common technique for foam preparation.[15]

Materials:

-

Two sterile syringes (e.g., 10 mL)

-

A three-way stopcock

-

Polidocanol solution (e.g., 1-3%)

-

Sterile air

Procedure:

-

Syringe Preparation: Draw the desired volume of Polidocanol solution into one syringe and the desired volume of air into the other syringe. A common liquid-to-air ratio is 1:4 or 1:5.[15]

-

Connection: Connect the two syringes to the three-way stopcock.

-

Foam Generation: Rapidly and repeatedly push the plungers of the syringes back and forth, forcing the liquid and air through the stopcock. This process creates a fine, homogenous foam.

-

Administration: Once a stable foam is formed, it can be drawn into one syringe for administration.

Signaling Pathways and Mechanisms of Action

Polidocanol-Induced Endothelial Cell Lysis

The primary mechanism of action of Polidocanol as a sclerosing agent is the induction of endothelial cell damage, leading to vessel occlusion. This process is concentration-dependent and involves the disruption of the cell membrane.[1]

Conclusion

This compound is a non-ionic surfactant with significant utility in research and clinical settings. Its well-defined chemical and physical properties, coupled with its effectiveness as a solubilizing and sclerosing agent, make it an invaluable tool for scientists and drug development professionals. The detailed experimental protocols provided in this guide offer a practical framework for the characterization and application of this versatile compound. A thorough understanding of its properties and mechanisms of action is crucial for its effective and safe use in various scientific endeavors.

References

- 1. Efficacy and safety of polidocanol in the treatment of varicose veins of lower extremities: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolinscientific.com [biolinscientific.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rivm.nl [rivm.nl]

- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring Tensiometer [sites.mpip-mainz.mpg.de]

- 8. scribd.com [scribd.com]

- 9. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

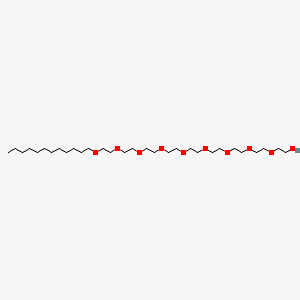

Nonaethylene glycol monododecyl ether structural formula.

An In-depth Technical Guide to Nonaethylene Glycol Monododecyl Ether (C12E9)

Core Concepts and Structural Formula

This compound, also known by synonyms such as Polidocanol, C12E9, and Polyoxyethylene (9) lauryl ether, is a non-ionic surfactant widely utilized in research, pharmaceutical, and industrial applications.[1][2][3] Its structure is amphipathic, consisting of two distinct moieties: a hydrophobic dodecyl carbon chain (C12H25) and a hydrophilic nonaethylene glycol head (a chain of nine repeating ethylene (B1197577) oxide units with a terminal hydroxyl group).[2] This dual nature allows it to reduce the surface tension between immiscible phases, such as oil and water, making it an effective emulsifier, detergent, and solubilizing agent.[2][4]

As a non-ionic surfactant, it does not carry a net electrical charge, which makes it less denaturing to proteins compared to ionic detergents.[5] This property is particularly valuable in biochemical applications, such as the solubilization and purification of membrane proteins, where maintaining the protein's native conformation and activity is crucial.[5][6]

The linear structural formula is: HO(CH₂CH₂O)₉(CH₂)₁₁CH₃ [1][3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These parameters are critical for its application in forming stable emulsions, solubilizing membrane proteins, and other biochemical protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₆₂O₁₀ | [2][7] |

| Molecular Weight | 582.81 g/mol | [3][7] |

| CAS Number | 3055-99-0 | [1][7] |

| Appearance | Colorless to pale yellow liquid; may be a white to off-white solid at lower temperatures. | [2][4][8] |

| Density | ~1.004 g/cm³ | [1] |

| Critical Micelle Concentration (CMC) | 0.05 - 0.08 mM in water | [1][5] |

| Aggregation Number | ~110 | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | ~14.2 (Calculated via Griffin's Method) |

Griffin's Method for HLB Calculation: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process, typically involving a Williamson ether synthesis followed by deprotection. The following protocol is a representative example based on general methods for preparing polyethylene (B3416737) glycol ethers.[9]

Protocol: Synthesis of this compound

-

Step 1: Tosylation of Triethylene Glycol Monobenzyl Ether

-

Dissolve triethylene glycol monobenzyl ether in a suitable polar aprotic solvent such as tetrahydrofuran (B95107) (THF) in a reaction flask.[9]

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a tosylating agent (e.g., p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to the solution while stirring.

-

Allow the reaction to proceed for several hours at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute acid, then brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

-

-

Step 2: Coupling Reaction to Form Hexaethylene Glycol Derivative

-

In a separate flask, react the tosylated intermediate from Step 1 with an excess of triethylene glycol in the presence of a strong base (e.g., sodium hydride) in THF.[9] This coupling reaction forms hexaethylene glycol monobenzyl ether.

-

Purify the product using column chromatography.

-

-

Step 3: Iterative Coupling to Form Nonaethylene Glycol Derivative

-

Repeat the tosylation and coupling steps: tosylate the hexaethylene glycol monobenzyl ether product from Step 2 and subsequently couple it with triethylene glycol to form nonaethylene glycol monobenzyl ether.[9]

-

-

Step 4: Attachment of Dodecyl Chain

-

Activate the terminal hydroxyl group of the nonaethylene glycol monobenzyl ether (e.g., via tosylation).

-

React this activated intermediate with dodecan-1-ol (dodecyl alcohol) in a Williamson ether synthesis reaction using a strong base like sodium hydride in an aprotic solvent.

-

-

Step 5: Deprotection (Hydrogenolysis)

-

Dissolve the resulting nonaethylene glycol monododecyl monobenzyl ether in a solvent such as ethanol (B145695) or THF.[9]

-

Add a palladium on carbon (10% Pd/C) catalyst.[9]

-

Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 60-90 minutes or until TLC indicates the complete removal of the benzyl (B1604629) protecting group.[9]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify further by chromatography if necessary.

-

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to aggregate into micelles. This value can be determined by observing a sharp change in a physical property of the solution. The surface tension method is a common approach.

Protocol: CMC Determination by Surface Tension Measurement

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water or a relevant buffer.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range both well below and well above the expected CMC (e.g., from 0.001 mM to 1.0 mM).

-

Surface Tension Measurement:

-

Measure the surface tension of each dilution using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method).

-

Ensure the equipment is properly calibrated and that measurements are taken at a constant temperature, as both concentration and temperature affect surface tension.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will show two distinct linear regions. Initially, surface tension decreases sharply as the surfactant concentration increases.

-

After a certain point, the surface tension plateaus and remains relatively constant with further increases in concentration.[8]

-

The CMC is identified as the concentration at the intersection of the two lines fitted to these regions.[8]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [for Biochemical Research]5g | Nanoporation [nanoporation.eu]

- 5. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. journals.stmjournals.com [journals.stmjournals.com]

- 9. WO2005102976A1 - Process for preparing nonaethylene glycol monomethyl ether - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Purification of Nonaethylene Glycol Monododecyl Ether (C12E9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonaethylene glycol monododecyl ether, also known as Polidocanol (B41958) or C12E9, is a non-ionic surfactant with significant applications in biochemical research and the pharmaceutical industry.[1][2] Its utility in drug delivery, protein solubilization, and as a sclerosing agent necessitates a thorough understanding of its synthesis and purification to ensure high purity and batch-to-batch consistency.[3][4] This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound via the Williamson ether synthesis and subsequent purification protocols. Detailed experimental methodologies, quantitative data, and process visualizations are presented to aid researchers in the preparation of this critical excipient and research tool.

Introduction

This compound is an amphiphilic molecule consisting of a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail.[5] This structure imparts excellent surfactant properties, allowing it to form micelles in aqueous solutions and interact with both polar and non-polar substances.[5] In the pharmaceutical field, it is utilized as a solubilizing agent for poorly water-soluble drugs, an emulsifier in formulations, and as the active ingredient in sclerotherapy for the treatment of varicose veins.[3][6] For researchers, its non-denaturing nature makes it a valuable tool for isolating and purifying membrane proteins.[4]

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers.[7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. The purification of the final product is crucial to remove unreacted starting materials and byproducts, which can interfere with its intended applications.

Synthesis of this compound

The Williamson ether synthesis for this compound involves the reaction of dodecyl bromide with the sodium salt of nonaethylene glycol (nonaethylene glycoxide). The alkoxide is typically formed in situ by reacting nonaethylene glycol with a strong base, such as sodium hydride or sodium hydroxide (B78521).[8][9]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Nonaethylene glycol

-

Dodecyl bromide

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile[8]

-

Toluene

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar apparatus for maintaining an inert atmosphere

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

In a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve nonaethylene glycol in anhydrous DMF.

-

Slowly add sodium hydride (or powdered sodium hydroxide) to the stirred solution at room temperature. The reaction is exothermic and will produce hydrogen gas if sodium hydride is used; ensure proper venting.

-

Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure complete formation of the sodium salt of nonaethylene glycol.

-

-

Ether Synthesis:

-

Add dodecyl bromide dropwise to the reaction mixture via a dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to 50-100°C and maintain it for 4-8 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Quantitative Data for Synthesis

The following table provides representative quantitative data for the synthesis of this compound. Actual results may vary based on specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Nonaethylene glycol | 1.0 equivalent | [9] |

| Dodecyl bromide | 1.0-1.2 equivalents | [9] |

| Sodium Hydride | 1.1 equivalents | [9] |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | [8] |

| Temperature | 50-100 °C | [8] |

| Reaction Time | 4-8 hours | [8] |

| Yield | ||

| Expected Crude Yield | 70-90% | [8] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, such as dodecyl alcohol and free polyethylene (B3416737) glycol, as well as side products.[10] A combination of purification techniques, including vacuum distillation and column chromatography, is often employed to achieve high purity.

Experimental Protocols for Purification

Vacuum distillation is an effective method for removing lower boiling point impurities like unreacted dodecyl bromide and dodecanol.[10]

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with stirrer

-

Cold trap

Procedure:

-

Transfer the crude product to the distillation flask.

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

-

Gradually apply vacuum and begin heating the flask.

-

Collect the fractions that distill over at different temperature and pressure ranges. The desired product will have a higher boiling point than the impurities.

-

Monitor the purity of the fractions using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Column chromatography is a highly effective method for separating the desired product from structurally similar impurities.[11]

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Solvent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethanol/isopropanol in chloroform)[11]

-

TLC plates for monitoring fractions

Equipment:

-

Glass chromatography column

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Prepare a silica gel slurry in the initial, less polar mobile phase and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

-

Collect fractions and monitor their composition by TLC.

-

Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Quantitative Data for Purification

| Parameter | Value | Reference |

| Vacuum Distillation | ||

| Pressure | ≤ -0.08 MPa | [10] |

| Temperature Range | 50-150 °C | [10] |

| Column Chromatography | ||

| Stationary Phase | Silica Gel | [11] |

| Mobile Phase | Gradient of Methanol in Chloroform | [11] |

| Final Product | ||

| Purity | >98% | [4] |

| Appearance | White to off-white waxy solid | [12] |

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[13]

-

Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthesis of high-purity this compound is achievable on a laboratory scale through the Williamson ether synthesis followed by a multi-step purification process. Careful control of reaction conditions and rigorous purification are paramount to obtaining a product suitable for demanding research and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important non-ionic surfactant.

References

- 1. Basic chromatographic properties of polyethylene glycol-type, polymer-based monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Polidocanol - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 聚醚醇 nonionic surfactant | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers - Google Patents [patents.google.com]

- 10. CN103922901B - The process for purification of polidocanol - Google Patents [patents.google.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Polidocanol | 3055-99-0 | FP32544 | Biosynth [biosynth.com]

- 13. selleckchem.com [selleckchem.com]

The Core Mechanism of Nonaethylene Glycol Monododecyl Ether: A Technical Guide for Scientists

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol monododecyl ether, a non-ionic surfactant, is a pivotal excipient in the pharmaceutical and research sectors. Also identified by designations such as C12E9, Polidocanol, and Polyoxyethylene (9) lauryl ether, its utility spans from enhancing drug solubility and stability to acting as a gentle yet effective detergent in biochemical assays.[1][2][3][4][5][6][7] This technical guide offers a comprehensive examination of its mechanism of action, supported by quantitative data, experimental methodologies, and functional visualizations to equip researchers and drug development professionals with a thorough understanding of its properties.

The Amphiphilic Architecture: Foundation of Surfactancy

The fundamental mechanism of this compound is rooted in its amphiphilic molecular structure. The molecule is composed of two distinct moieties:

-

A Hydrophobic Tail: This consists of a 12-carbon alkyl chain (dodecyl group), which is lipophilic ("oil-loving") and repels water.

-

A Hydrophilic Head: This is a flexible chain of nine repeating ethylene (B1197577) oxide units (nonaethylene glycol), which is hydrophilic ("water-loving") and readily interacts with aqueous environments.[8]

This dual-character architecture is the driving force behind its ability to modify the properties of liquid interfaces.[3]

Core Mechanisms of Action

As a surface-active agent, this compound exhibits several key mechanisms that are critical to its function in various applications.

Reduction of Surface and Interfacial Tension

In an aqueous environment, water molecules exhibit strong cohesive forces, particularly at the surface, creating high surface tension. When this compound is introduced, its amphiphilic molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. They orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed away from the water (into the air or oil phase). This molecular arrangement disrupts the cohesive hydrogen bonding network of water at the surface, thereby lowering the surface tension and the interfacial tension between immiscible liquids like oil and water.

Micellization and the Critical Micelle Concentration (CMC)

At low concentrations, the surfactant molecules exist primarily as individual monomers in the bulk solution and at interfaces. However, as the concentration increases, a saturation point is reached at the interface. Beyond this point, the surfactant monomers begin to self-assemble into organized spherical structures known as micelles . This spontaneous formation occurs at a well-defined concentration known as the Critical Micelle Concentration (CMC) .[1]

In an aqueous solution, a micelle is structured with the hydrophobic tails sequestered in the core, creating a non-polar microenvironment, while the hydrophilic heads form an outer shell, or corona, that interfaces with the surrounding water. Once the CMC is reached, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form more micelles rather than crowding the interface further.

Solubilization and Emulsification

The formation of micelles is central to the roles of this compound as a solubilizing and emulsifying agent.

-

Solubilization: The hydrophobic core of the micelle can encapsulate poorly water-soluble (lipophilic) compounds, such as many active pharmaceutical ingredients (APIs). This sequestration effectively shields the lipophilic molecule from the aqueous environment, allowing it to be dispersed and "dissolved" in the bulk aqueous phase at concentrations much higher than its intrinsic water solubility. This is a crucial function in the formulation of parenteral and oral drug products.[2]

-

Emulsification: In systems containing two immiscible liquids like oil and water, the surfactant stabilizes the dispersion of one liquid into the other by forming a protective layer at the oil-water interface. Micelles can also encapsulate oil droplets, preventing them from coalescing and leading to the formation of a stable emulsion.

Quantitative Physicochemical Properties

The efficacy of a surfactant is defined by several key quantitative parameters. The properties of this compound (C12E9) are summarized below.

| Property | Value | Significance for Mechanism of Action |

| Molecular Weight | ~582.81 g/mol | Influences diffusion rates and stoichiometric calculations in formulations.[1][4][7] |

| Critical Micelle Concentration (CMC) | ~0.05 mM in H₂O | Defines the minimum concentration for micelle formation and effective solubilization.[1][5][6] |

| Aggregation Number (Nagg) | ~40 | Represents the average number of surfactant molecules that form a single micelle, impacting the size and solubilization capacity of the micelle.[9] |

| Hydrophilic-Lipophilic Balance (HLB) | 16.9 | This high value indicates strong hydrophilicity, making it an excellent solubilizer and oil-in-water (O/W) emulsifier.[9][10] An HLB value between 16-18 is characteristic of a solubilising agent.[10] |

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the surfactant's behavior and the experimental processes used for its characterization.

Standard Experimental Protocols for Characterization

The properties outlined above are determined using well-established experimental techniques. For professionals seeking to verify or characterize surfactant behavior, the following protocols are standard.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property and can be determined by observing the change in a physical property of the solution as a function of surfactant concentration.

-

Method: Tensiometry (e.g., Du Noüy Ring or Wilhelmy Plate Method)

-

Principle: The surface tension of a liquid is measured for a series of solutions with incrementally increasing surfactant concentrations.

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions from the stock solution to cover a wide concentration range, typically from well below to well above the expected CMC (~0.05 mM).

-

Calibrate the tensiometer with a substance of known surface tension (e.g., pure water).

-

Measure the surface tension of each dilution, ensuring temperature is constant and the measurement probe (ring or plate) is thoroughly cleaned between samples.

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration on the x-axis.

-

-

Data Analysis: The resulting plot will show two distinct linear regions. Initially, surface tension decreases sharply with increasing concentration. After a certain point, the curve flattens, indicating that the surface is saturated and micelles are forming. The CMC is determined from the intersection of the two extrapolated lines from these regions.

Determination of Aggregation Number

-

Method: Fluorescence Quenching

-

Principle: This technique uses a fluorescent probe (fluorophore) and a quencher molecule. The probe preferentially partitions into the micellar core. The quencher, also in the micelles, reduces the fluorescence intensity. The statistics of quencher distribution among the micelles are used to calculate the aggregation number.

-

Procedure:

-

Prepare a set of surfactant solutions at a concentration significantly above the CMC.

-

Add a constant, low concentration of a hydrophobic fluorophore (e.g., pyrene) to each solution.

-

Add varying concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride) to the series.

-

Measure the steady-state fluorescence intensity of the probe at each quencher concentration.

-

-

Data Analysis: The data are fitted to the Poisson quenching model equation: ln(I₀/I) = [Q]/[Micelle], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, and [Q] and [Micelle] are their molar concentrations. The concentration of micelles can be calculated as ([Surfactant] - CMC) / Nagg. By plotting ln(I₀/I) versus [Q], the aggregation number (Nagg) can be determined from the slope.

Applications in Drug Development and Research

Beyond its fundamental surfactant properties, this compound (as Polidocanol) has direct clinical applications.

-

Sclerotherapy: In its role as a sclerosing agent, it is injected directly into varicose veins.[4] The mechanism here is more aggressive than simple surfactancy; it acts as a detergent to damage the endothelial cell lining of the blood vessel.[3] This injury triggers a local inflammatory response, leading to platelet aggregation, thrombus formation, and ultimately, fibrosis that occludes the vessel.[3][4]

-

Formulation Excipient: Its primary role in drug development is as a high-HLB surfactant. It is used to solubilize APIs for parenteral administration, stabilize oil-in-water emulsions in creams and lotions, and act as a wetting agent in tablet formulations.[2]

-

Biochemical Research: As a non-denaturing detergent, it is used to solubilize membrane proteins from lipid bilayers while preserving their native structure and function, which is critical for structural biology and functional assays.[1]

Conclusion

This compound is a versatile and powerful non-ionic surfactant whose mechanism of action is a direct consequence of its amphiphilic nature. Its ability to reduce surface tension, self-assemble into micelles, and subsequently solubilize and emulsify other molecules makes it an indispensable tool. For drug development professionals and researchers, a firm grasp of its physicochemical properties and the experimental methods used to characterize them is essential for rational formulation design, effective protein manipulation, and the development of novel therapeutic applications.

References

- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 2. drugapprovalsint.com [drugapprovalsint.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Polidocanol - Wikipedia [en.wikipedia.org]

- 5. Anatrace.com [anatrace.com]

- 6. ttuhsc.edu [ttuhsc.edu]

- 7. This compound - C12E9, Dodecyl nonaethylene glycol ether [sigmaaldrich.com]

- 8. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyoxyethylene lauryl ether | Sigma-Aldrich [sigmaaldrich.com]

- 10. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Nonaethylene Glycol Monododecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, a non-ionic surfactant commonly known by its synonyms C12E9 and Polidocanol, is a crucial component in numerous scientific and pharmaceutical applications.[1][2] Its amphipathic nature, possessing both a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, allows it to self-assemble in aqueous solutions to form micelles. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the surfactant's behavior and efficacy in various formulations. This technical guide provides a comprehensive overview of the CMC of this compound, including its physicochemical properties, factors influencing its CMC, and detailed experimental protocols for its determination.

Physicochemical Properties

This compound is a liquid at room temperature with a molecular weight of approximately 582.81 g/mol .[2] It is soluble in water, forming turbid solutions at higher concentrations.[2] The micellar average molecular weight has been reported to be around 64,000 g/mol , with an aggregation number of approximately 110, indicating that about 110 individual surfactant molecules associate to form a single micelle.[2]

| Property | Value | Reference |

| Synonyms | C12E9, Polidocanol, Dodecyl nonaethylene glycol ether | [1][2] |

| Molecular Formula | C30H62O10 | |

| Molecular Weight | 582.81 g/mol | [2] |

| Appearance | Liquid | [2] |

| Solubility in Water | Forms turbid solutions at high concentrations | [2] |

| Critical Micelle Concentration (CMC) in Water | ~0.05 mM - 0.08 mM | [1][2] |

| Micellar Average Molecular Weight | ~64,000 g/mol | [2] |

| Aggregation Number (Nagg) | ~110 | [2] |

Micelle Formation and the Critical Micelle Concentration

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic dodecyl tails of the surfactant molecules minimize their contact with water by aggregating together, forming a core-like structure. The hydrophilic nonaethylene glycol heads remain on the outer surface, interacting with the surrounding water molecules. This process is illustrated in the diagram below.

Below the CMC, this compound exists primarily as individual monomers in solution. As the concentration increases and reaches the CMC, the monomers rapidly associate to form micelles. This transition leads to abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which form the basis for the experimental determination of the CMC.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is influenced by several factors, including temperature and the presence of electrolytes.

Temperature

For non-ionic surfactants like C12E9, the effect of temperature on the CMC is complex. Generally, an increase in temperature leads to the dehydration of the hydrophilic ethylene (B1197577) oxide chains, making the surfactant effectively more hydrophobic.[3][4] This increased hydrophobicity favors micellization, resulting in a decrease in the CMC.[3][4] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can oppose micelle formation, leading to an increase in the CMC.[4] This interplay of effects often results in a U-shaped curve when plotting CMC against temperature, with a minimum CMC at a specific temperature. For polyoxyethylene alkyl ethers, this minimum is often observed around 50 °C.[4]

Aggregation Number Variation with Temperature:

The aggregation number (Nagg), which is the number of surfactant molecules in a single micelle, is also temperature-dependent. For C12E9, the aggregation number has been observed to be nearly independent of temperature when it is significantly below the critical temperature (Tc). However, as the temperature approaches Tc, the aggregation number tends to increase.

| Temperature (°C) | Aggregation Number (Nagg) |

| 25 | ~110 |

| 40 | Increases as T approaches Tc |

| 50 | Increases as T approaches Tc |

Note: Specific quantitative data for the aggregation number of C12E9 at various temperatures is limited in the publicly available literature. The trend described is based on studies of similar non-ionic surfactants.

Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl) and potassium chloride (KCl), can also significantly impact the CMC of non-ionic surfactants. Electrolytes can alter the structure of water and the hydration of the hydrophilic head groups.

The addition of salts like NaCl to solutions of non-ionic surfactants generally leads to a decrease in the CMC.[3][5] This "salting-out" effect is attributed to the dehydration of the polyethylene (B3416737) oxide chains by the salt ions, which increases the effective hydrophobicity of the surfactant and promotes micellization at lower concentrations.[3] The extent of this effect depends on the nature and concentration of the salt.

| Electrolyte | Concentration | Effect on CMC |

| NaCl | Increasing Concentration | Decreases CMC |

| KCl | Increasing Concentration | Decreases CMC |

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. The most common methods include surface tension measurement and fluorescence spectroscopy.

Surface Tension Method

This is a classic and widely used method for determining the CMC.[5][6]

Principle: Surfactant monomers adsorb at the air-water interface, leading to a reduction in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[6]

Detailed Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water. From this stock solution, prepare a series of dilutions covering a concentration range that brackets the expected CMC (e.g., from 0.001 mM to 1 mM).

-

Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for surface tension measurements. Ensure the platinum ring or plate is thoroughly cleaned with a solvent (e.g., acetone (B3395972) or ethanol) and then flamed to remove any organic residues before each measurement. Calibrate the instrument with deionized water.

-

Measurement: Measure the surface tension of each prepared solution. Allow each solution to equilibrate for a sufficient time before measurement to ensure a stable surface tension reading.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The intersection of the regression lines of these two regions corresponds to the CMC.

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.

Principle: Pyrene has a low solubility in water (a polar environment) but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene shows several vibronic bands, and the ratio of the intensity of the first peak (I1, ~373 nm) to the third peak (I3, ~384 nm) is sensitive to the polarity of its microenvironment. In a polar solvent like water, the I1/I3 ratio is high. When micelles form, pyrene partitions into their non-polar core, leading to a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the surfactant concentration.[7]

Detailed Protocol:

-

Preparation of Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (B145695) (e.g., 1 mM).

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water with concentrations spanning the expected CMC.

-

Sample Preparation: To a series of vials, add a small, constant volume of the pyrene stock solution and allow the solvent to evaporate completely, leaving a thin film of pyrene. Then, add the prepared surfactant solutions to each vial. The final pyrene concentration should be very low (e.g., 1 µM) to avoid excimer formation. Allow the solutions to equilibrate (e.g., by gentle stirring or sonication) to ensure the pyrene is fully solubilized.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each sample (typically from 350 nm to 450 nm) with an excitation wavelength of around 335 nm.

-

Data Analysis: From each spectrum, determine the intensities of the first (I1) and third (I3) vibronic peaks. Plot the I1/I3 ratio against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal transition in this plot.

Conclusion

The critical micelle concentration is a paramount parameter for understanding and utilizing this compound in research, drug development, and various industrial applications. This technical guide has provided a detailed overview of its physicochemical properties, the factors influencing its CMC, and comprehensive protocols for its experimental determination. While general trends for the effects of temperature and electrolytes are understood for non-ionic surfactants, further research to obtain specific quantitative data for C12E9 would be invaluable for precise formulation and application development. The methodologies and information presented herein serve as a robust foundation for scientists and researchers working with this versatile surfactant.

References

- 1. Anatrace.com [anatrace.com]

- 2. This compound nonionic surfactant 3055-99-0 [sigmaaldrich.com]

- 3. pjps.pk [pjps.pk]

- 4. researchgate.net [researchgate.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. usc.gal [usc.gal]

Navigating the Amphiphilic World: A Technical Guide to the Hydrophilic-Lipophilic Balance of Nonaethylene Glycol Monododecyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) of nonaethylene glycol monododecyl ether, a nonionic surfactant of significant interest in pharmaceutical sciences and beyond. This document offers a comprehensive overview of its properties, methods for determining its HLB value, and its application in relevant biological and formulation contexts.

Introduction to this compound

This compound, also known by its synonyms Polidocanol, C12E9, and Laureth-9, is a nonionic surfactant with a well-defined amphiphilic structure. This structure, consisting of a hydrophilic nonaethylene glycol head and a lipophilic dodecyl tail, dictates its surface-active properties and its utility in a wide range of applications, including as an emulsifier, solubilizer, and wetting agent.[1] In the pharmaceutical industry, it is notably used as a sclerosing agent for the treatment of varicose veins.[2][3]

Hydrophilic-Lipophilic Balance (HLB) Value

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that reflects the degree to which a surfactant is hydrophilic or lipophilic.[4] For non-ionic surfactants, the HLB value is a crucial parameter for formulation development, as it governs the stability of emulsions and the solubilization of various compounds.

Theoretical Calculation of HLB Value

The HLB value of this compound can be calculated using Griffin's method, a widely accepted formula for non-ionic surfactants.[4][5][6]

Griffin's Method:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.

For this compound (Chemical Formula: C₃₀H₆₂O₁₀), the components are:

-

Lipophilic portion (dodecyl): C₁₂H₂₅-

-

Hydrophilic portion (nonaethylene glycol): -(OCH₂CH₂)₉OH

The molecular weights are calculated as follows:

-

M (C₃₀H₆₂O₁₀): (30 * 12.01) + (62 * 1.01) + (10 * 16.00) = 360.3 + 62.62 + 160.00 = 582.92 g/mol

-

Mh (-(OCH₂CH₂)₉OH): (9 * ((2 * 12.01) + (4 * 1.01) + (1 * 16.00))) + 1.01 + 16.00 = (9 * 44.06) + 17.01 = 396.54 + 17.01 = 413.55 g/mol

Calculated HLB Value:

HLB = 20 * (413.55 / 582.92) ≈ 14.19

This calculated HLB value indicates that this compound is a hydrophilic surfactant, making it suitable for forming oil-in-water (O/W) emulsions and solubilizing lipophilic substances in aqueous environments.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₃₀H₆₂O₁₀ | |

| Molecular Weight (M) | 582.92 g/mol | |

| Molecular Weight of Hydrophilic Portion (Mh) | 413.55 g/mol | |

| Calculated HLB Value (Griffin's Method) | ~14.19 | [4][5][6] |

Experimental Determination of Surfactant Properties

While theoretical calculations provide a good estimate, experimental methods are crucial for characterizing the behavior of surfactants in real-world formulations. The cloud point determination is a key experimental protocol for nonionic surfactants.

Experimental Protocol: Cloud Point Titration

The cloud point is the temperature at which a nonionic surfactant solution becomes turbid as it is heated. This phenomenon is reversible upon cooling and is indicative of the surfactant's solubility characteristics.

Objective: To determine the cloud point of an aqueous solution of this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Test tubes (e.g., 25 x 200 mm borosilicate glass)

-

Water bath with a magnetic stirrer and heating capability

-

Calibrated thermometer

-

Stir bar

-

Beakers

Procedure: [7]

-

Preparation of the Surfactant Solution: Prepare a 1.0% (w/w) solution of this compound in distilled water. Ensure the surfactant is fully dissolved and the solution is clear at room temperature.

-

Sample Preparation: Transfer a known volume (e.g., 50 mL) of the 1.0% surfactant solution into a clean, dry test tube.

-

Apparatus Setup: Place the test tube in a water bath. Insert a calibrated thermometer into the test tube to monitor the sample temperature. Place another thermometer in the water bath to monitor its temperature. Add a small stir bar to the test tube.

-

Heating: Begin heating the water bath at a controlled rate of approximately 2-4°C per minute while gently stirring the surfactant solution.

-

Observation: Continuously observe the surfactant solution for the first sign of turbidity. The temperature at which the solution becomes distinctly cloudy is the cloud point.

-

Cooling and Confirmation: Remove the test tube from the heat source and allow it to cool while gently stirring. Observe the temperature at which the solution becomes clear again. A sharp transition within a 1°C range confirms an accurate determination.

-

Replicates: Repeat the measurement at least two more times and calculate the average cloud point temperature.

Applications and Mechanisms

This compound's specific HLB value and surfactant properties make it valuable in various applications, most notably in medicine as a sclerosing agent.

Signaling Pathway: Mechanism of Action of Polidocanol in Sclerotherapy

As a sclerosing agent, Polidocanol (this compound) functions by inducing localized damage to the endothelium of blood vessels. This action triggers a cascade of events leading to the occlusion and eventual fibrosis of the treated vein.

Caption: Mechanism of action of Polidocanol in venous sclerotherapy.

Experimental Workflow: Formulation of a Nanoemulsion for Drug Delivery

The hydrophilic nature of this compound makes it an effective surfactant for creating stable oil-in-water nanoemulsions, which are promising systems for targeted drug delivery.

Caption: Experimental workflow for nanoemulsion drug delivery system formulation.

Conclusion

This compound is a versatile nonionic surfactant with a calculated HLB value of approximately 14.19, indicating its strong hydrophilic character. This property, coupled with its well-understood mechanism of action in biological systems, makes it a valuable tool for researchers and professionals in drug development and formulation science. The experimental protocols and workflows provided in this guide offer a practical framework for the characterization and application of this important excipient.

References

- 1. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Asclera (Polidocanol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. labinsights.nl [labinsights.nl]

- 7. img.antpedia.com [img.antpedia.com]

An In-Depth Technical Guide to the Phase Behavior of Nonaethylene Glycol Monododecyl Ether (C12E9) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of nonaethylene glycol monododecyl ether (C12E9) in aqueous solutions. C12E9 is a non-ionic surfactant of significant interest in various scientific and industrial fields, including drug delivery, membrane protein research, and formulation science. Its amphiphilic nature, comprising a hydrophilic nonaethylene glycol head group and a hydrophobic dodecyl tail, drives the formation of diverse self-assembled structures in water, a behavior intricately dependent on concentration and temperature.

Physicochemical Properties of C12E9

Understanding the fundamental physicochemical properties of C12E9 is crucial for interpreting its phase behavior. Key parameters are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C30H62O10 | [1] |

| Molecular Weight | 582.81 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 0.08 mM | [1] |

| Micellar Average Molecular Weight | ~64,000 g/mol | [1] |

| Aggregation Number (Nagg) | 110 | [1] |

| Form | Liquid | [1] |

| Solubility in Water | Turbid at 100 mg/mL | [1] |

| Density | 1.004 g/cm³ | [1] |

Phase Behavior in Aqueous Solution

The phase behavior of C12E9 in water is characterized by the formation of various structures as a function of surfactant concentration and temperature. At very low concentrations, C12E9 exists as individual molecules (monomers). As the concentration increases and surpasses the Critical Micelle Concentration (CMC), these monomers self-assemble into organized aggregates known as micelles.[2] This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic dodecyl tails and water molecules.

At higher concentrations, further structural transitions occur, leading to the formation of lyotropic liquid crystalline phases.[3][4] These phases possess a degree of order that is intermediate between that of a liquid and a solid. For non-ionic surfactants of the CnEm family, such as C12E9, the sequence of phases with increasing concentration typically includes spherical micelles (L1 phase), followed by more complex structures like hexagonal, and lamellar phases.[5][6]

A key characteristic of non-ionic surfactants with polyoxyethylene head groups is the phenomenon of a cloud point .[7] As the temperature of an aqueous C12E9 solution is raised, the hydration of the ethylene (B1197577) oxide chains decreases. At a specific temperature, known as the cloud point, the solution becomes turbid due to phase separation into a surfactant-rich phase and a surfactant-poor (aqueous) phase. The cloud point temperature is dependent on the surfactant concentration.[7]

Experimental Protocols for Characterization

The characterization of the phase behavior of C12E9 in aqueous solutions involves a suite of experimental techniques to identify phase boundaries and determine the structural parameters of the self-assembled aggregates.

Determination of the Cloud Point

Methodology: The cloud point is determined by visually observing the onset of turbidity in a sample as the temperature is increased.[7]

-

Sample Preparation: A series of C12E9 solutions of known concentrations are prepared in deionized water in sealed, transparent tubes.

-

Instrumentation: A temperature-controlled water bath with a light source and a detector (or visual observation) is used.

-

Procedure: The sample tubes are placed in the water bath, and the temperature is slowly increased at a constant rate. The temperature at which the solution becomes cloudy or turbid is recorded as the cloud point.[7]

-

Data Analysis: The cloud point temperatures are plotted against the corresponding C12E9 concentrations to generate a cloud point curve, which represents the boundary of the two-phase region at higher temperatures.

Micelle Characterization using Dynamic Light Scattering (DLS)

Methodology: DLS is a non-invasive technique used to measure the hydrodynamic radius (Rh) of particles in suspension, such as micelles.[4][8]

-

Sample Preparation: C12E9 solutions at concentrations above the CMC are prepared and filtered to remove any dust or large aggregates.

-

Instrumentation: A dynamic light scattering instrument equipped with a laser, a detector, and a correlator is used.

-

Procedure: The sample is placed in a cuvette and illuminated by the laser beam. The scattered light intensity fluctuations, caused by the Brownian motion of the micelles, are measured by the detector at a specific angle (e.g., 90° or 173° for backscatter detection).[4] The correlator analyzes these fluctuations to generate an autocorrelation function.

-

Data Analysis: The autocorrelation function is analyzed to determine the diffusion coefficient (D) of the micelles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

-

Rh = kBT / (6πηD)

-

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

Structural Analysis using Small-Angle X-ray Scattering (SAXS)

Methodology: SAXS is a powerful technique for determining the size, shape, and internal structure of nanoparticles, including micelles and liquid crystalline phases.[3][9][10]

-

Sample Preparation: C12E9 solutions covering a range of concentrations are prepared and loaded into thin-walled quartz capillaries.

-

Instrumentation: A SAXS instrument consisting of an X-ray source, collimation optics, a sample holder, and a 2D detector is used.

-

Procedure: A monochromatic X-ray beam is passed through the sample, and the scattered X-rays at small angles (typically < 5°) are collected by the detector.

-

Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q), where q = (4π/λ)sin(θ/2) (λ is the X-ray wavelength and θ is the scattering angle).

-

For Micelles: The scattering data can be fitted to various models (e.g., core-shell sphere, ellipsoid) to determine the size, shape, aggregation number, and electron density profile of the micelles.[9][10]

-

For Liquid Crystalline Phases: The positions of the Bragg peaks in the scattering pattern can be used to determine the symmetry (e.g., hexagonal, lamellar) and the lattice parameters of the liquid crystalline phase.

-

Visualizing Experimental Workflows and Phase Relationships

Diagrams generated using the DOT language provide a clear visual representation of the experimental processes and the relationships between different phases.

Experimental Workflow for Phase Behavior Characterization

Caption: Experimental workflow for characterizing the phase behavior of C12E9.

Generalized Phase Transitions in C12E9 Aqueous Solutions

Caption: Generalized sequence of lyotropic phases with increasing C12E9 concentration.

Temperature-Induced Phase Separation (Cloud Point)

Caption: Schematic of the cloud point phenomenon in C12E9 solutions.

Applications in Drug Development

The self-assembly of C12E9 into micelles and other ordered structures has significant implications for drug development.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic cores of C12E9 micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.

-

Controlled Drug Delivery: The structure of the lyotropic liquid crystalline phases can be exploited to create sustained-release drug delivery systems.[11] The diffusion of an encapsulated drug will be dependent on the specific liquid crystalline structure.

-

Stabilization of Biologics: C12E9 is used in the purification and stabilization of membrane proteins, which are important drug targets.

Conclusion

The phase behavior of this compound in aqueous solutions is a rich and complex field of study with significant practical implications. The formation of micelles and various lyotropic liquid crystalline phases, along with the characteristic cloud point phenomenon, are all governed by the interplay of concentration, temperature, and the amphiphilic nature of the C12E9 molecule. A thorough understanding of this phase behavior, elucidated through the experimental techniques outlined in this guide, is essential for the effective application of C12E9 in research and development, particularly within the pharmaceutical and biotechnology industries. Further research to establish a detailed and quantitative phase diagram for the C12E9-water system would be of great value to the scientific community.

References

- 1. ノナエチレングリコールモノドデシルエーテル nonionic surfactant | Sigma-Aldrich [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Size and shape of detergent micelles determined by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lyotropic liquid crystal - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. path.web.ua.pt [path.web.ua.pt]

- 8. A Comparative Study of Dynamic Light and X-ray Scatterings on Micelles of Topological Polymer Amphiphiles [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Nonaethylene Glycol Monododecyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol monododecyl ether, also known as Polidocanol or C12E9, is a non-ionic surfactant with a wide range of applications in research, pharmaceuticals, and various industrial processes. Its utility in formulations for drug delivery, as a detergent in membrane protein extraction, and as a sclerosing agent in medicine necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its analysis.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be reliably assessed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

A representative ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in the dodecyl chain and the nonaethylene glycol unit. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (dodecyl) | ~0.88 | Triplet | 3H |

| -(CH₂)₁₀- (dodecyl) | ~1.26 | Multiplet | 20H |

| -O-CH₂-CH₂- (dodecyl) | ~3.40 | Triplet | 2H |

| -O-CH₂-CH₂-O- (ethylene glycol) | ~3.64 | Multiplet | 36H |

| -CH₂-OH (terminal ethylene (B1197577) glycol) | ~2.75 | Triplet | 2H |

| -OH | Variable | Singlet | 1H |

¹³C NMR (Carbon-13 NMR) Data